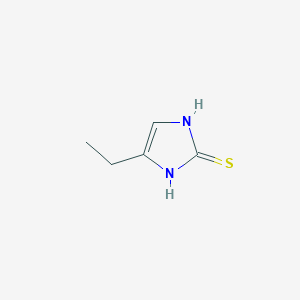

4-ethyl-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

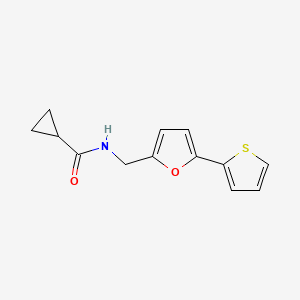

“4-ethyl-1H-imidazole-2-thiol” is a chemical compound that contains a total of 16 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, and 1 urea (-thio) derivative . It is a versatile intermediate used as a building block for active ingredients .

Synthesis Analysis

The synthesis of imidazoles, including “4-ethyl-1H-imidazole-2-thiol”, has been a topic of recent research . The procedure relies on the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol via a multistep reaction .Molecular Structure Analysis

The molecular structure of “4-ethyl-1H-imidazole-2-thiol” includes a five-membered ring with three carbon atoms and two nitrogen atoms . The structure also includes a thiol group, which is a sulfur analog of the hydroxyl group .Chemical Reactions Analysis

Imidazoles, including “4-ethyl-1H-imidazole-2-thiol”, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including those that form bonds during the formation of the imidazole .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) in the Journal of Environmental Chemical Engineering explored the effectiveness of 1,3,4-oxadiazole derivatives, including compounds similar to 4-ethyl-1H-imidazole-2-thiol, as corrosion inhibitors for mild steel in sulfuric acid. These inhibitors exhibited protective layer formation on the steel surface, confirmed by SEM micrographs and electrochemical impedance spectroscopy (Ammal, Prajila, & Joseph, 2018).

Pharmaceutical Applications

Research in the Journal of Medicinal Chemistry by Hunt et al. (1996) identified that attaching a 4-imidazolyl group to certain peptides created potent farnesyltransferase inhibitors. These findings highlight the pharmaceutical potential of imidazole derivatives, closely related to 4-ethyl-1H-imidazole-2-thiol, in designing effective drugs (Hunt et al., 1996).

Chemical Synthesis and Modification

Amosova et al. (2018) in the Russian Journal of Organic Chemistry demonstrated novel synthetic approaches to heterocyclic systems using reactions of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazole-2-thiol. This study showcases the versatility of imidazole-2-thiol derivatives in synthesizing biologically active heterocyclic systems (Amosova et al., 2018).

Photopolymerization and Material Science

Andrzejewska et al. (2006) in Macromolecules investigated the role of heteroaromatic thiols, including imidazole derivatives, as co-initiators in free-radical photopolymerizations. Their study demonstrates the efficiency of these compounds in initiating polymerization processes, suggesting potential applications in material science and engineering (Andrzejewska et al., 2006).

Biochemistry and Metabolism

Kinuta et al. (1994) from The Biochemical Journal isolated a novel imidazole compound, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid, from human urine, elucidating a new aspect of histidine metabolism. This discovery underscores the biochemical relevance of imidazole derivatives in human physiology (Kinuta et al., 1994).

Wirkmechanismus

Target of Action

Imidazole derivatives, such as 4-ethyl-1H-imidazole-2-thiol, are known for their broad range of biological and pharmacological activities . They are key components in the synthesis of biologically active molecules and have been used in the development of new drugs . The primary targets of imidazole derivatives are often enzymes or receptors involved in critical biological processes . .

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific compound and its targets . Generally, these compounds interact with their targets, leading to changes in the target’s function. This interaction can result in the inhibition or activation of the target, which can alter a biological process or pathway

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They can influence pathways related to inflammation, cancer, diabetes, and more

Result of Action

The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets and mode of action . Imidazole derivatives can have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other effects

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .

Eigenschaften

IUPAC Name |

4-ethyl-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFMUNEXWSMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)

![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)